molecular formula C9H11Cl2NO B6266179 3-amino-3-(3,4-dichlorophenyl)propan-1-ol CAS No. 147611-60-7

3-amino-3-(3,4-dichlorophenyl)propan-1-ol

Cat. No.: B6266179
CAS No.: 147611-60-7
M. Wt: 220.1
InChI Key:
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Description

“3-amino-3-(3,4-dichlorophenyl)propan-1-ol” is an organic compound with the molecular formula C9H11Cl2NO . It has a molecular weight of 220.1 . The compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanol backbone with an amino group and a 3,4-dichlorophenyl group attached to the third carbon . The InChI code for this compound is 1S/C9H12ClNO/c10-8-3-1-7 (2-4-8)9 (11)5-6-12/h1-4,9,12H,5-6,11H2 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 220.1 .

Scientific Research Applications

Synthesis and Biological Evaluation

A synthetic strategy for constructing poly(ether imine) dendrons and dendrimers originating from 3-amino-propan-1-ol is described, highlighting the potential for diverse biological applications. These dendrimers can be functionalized with various groups, such as alcohol, amine, nitrile, ester, or carboxylic acid, at their peripheries. Importantly, cytotoxicity studies of water-soluble carboxylic acid terminated dendrimers indicated non-toxicity, suggesting their suitability for biological investigations (Krishna et al., 2005).

Enzymatic Generation of Amino Aldehyde

Research has explored the synthesis of multifunctional polycationic polyamines, potentially applicable in drug and gene delivery, by enzymatically generating an amino aldehyde from the corresponding amino alcohol. This method, utilizing horse liver alcohol dehydrogenase, allows for a broad range of polyamine products, indicating a versatile platform for generating compounds with varied biological activities (Cassimjee et al., 2012).

Antifungal Activity

The synthesis of 1,2,3-triazoles via copper catalyzed azide alkyne cycloaddition demonstrated significant antifungal activity against various Candida strains. This research underscores the potential of halogen substituted triazole derivatives in developing new antifungal agents, opening avenues for further modifications to enhance drug efficacy (Lima-Neto et al., 2012).

Antimicrobial and Antiradical Activity

A study on the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antioxidant activities revealed that while these compounds possess both biological activities, they are lower in comparison to beta blockers of a similar structure. This research provides insight into the structural activity relationship and highlights the need for further modifications to improve biological efficacy (Čižmáriková et al., 2020).

Corrosion Inhibition

The synthesis and evaluation of tertiary amines, specifically 1,3-di-amino-propan-2-ol derivatives, demonstrated their capability as anodic inhibitors for carbon steel, highlighting a novel application in corrosion prevention. This research offers a promising approach to protecting metal surfaces, contributing to the development of more effective corrosion inhibitors (Gao et al., 2007).

Mechanism of Action

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-3-(3,4-dichlorophenyl)propan-1-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3,4-dichlorophenylacetonitrile", "2-bromo-1-propanol", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3,4-dichlorophenylacetonitrile with sodium borohydride in ethanol to yield 3,4-dichlorophenylethanol", "Step 2: Conversion of 3,4-dichlorophenylethanol to 3,4-dichlorophenylpropanal by reaction with sodium hydroxide and hydrochloric acid", "Step 3: Reduction of 3,4-dichlorophenylpropanal with sodium borohydride in ethanol to yield 3,4-dichlorophenylpropan-1-ol", "Step 4: Conversion of 3,4-dichlorophenylpropan-1-ol to 3-amino-3-(3,4-dichlorophenyl)propan-1-ol by reaction with sodium azide and hydrogenation with palladium on carbon catalyst" ] }

147611-60-7

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.1

Purity

95

Origin of Product

United States

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